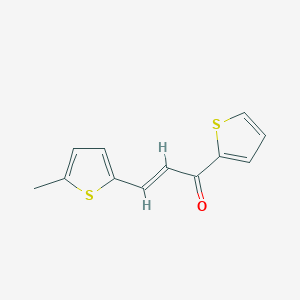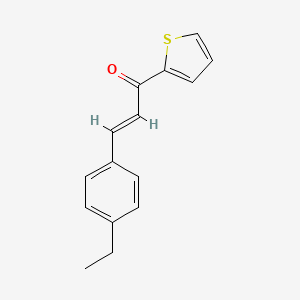
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone, also known as 4-fluoro-5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid methyl ester, is a novel compound that has recently gained attention due to its potential applications in various scientific fields. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanonemino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid methyl ester has been studied for its potential applications in various scientific fields. For example, it has been studied for its potential use as a substrate for the synthesis of novel polymers. The compound has also been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, it has been studied for its potential use as an inhibitor of the enzyme fatty acid amide hydrolase, which is involved in the regulation of lipid metabolism.
作用機序
The mechanism of action of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanonemino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid methyl ester is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzymes acetylcholinesterase and fatty acid amide hydrolase. It is believed that the compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanonemino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid methyl ester are not yet fully understood. However, it is believed that the compound may have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer’s disease. Additionally, the compound may have potential applications in the treatment of obesity and other metabolic disorders.
実験室実験の利点と制限
The advantages of using (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanonemino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid methyl ester in laboratory experiments include its low toxicity and its ability to inhibit the enzymes acetylcholinesterase and fatty acid amide hydrolase. Additionally, the compound is relatively easy to synthesize in the laboratory. The main limitation of using this compound in laboratory experiments is its potential for causing adverse effects in humans, such as neurological disorders.
将来の方向性
The potential future directions for (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanonemino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid methyl ester include further research into its potential therapeutic applications in the treatment of neurological and metabolic disorders. Additionally, further research into its potential use as a substrate for the synthesis of novel polymers may be warranted. Additionally, further research into its potential use as an inhibitor of other enzymes, such as proteases, may also be warranted. Finally, further research into its potential use as a drug delivery agent may be of interest.
合成法
The synthesis of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanonemino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid methyl ester involves a series of steps. The first step involves the reaction of 4-bromophenol with 4-fluorophenylmagnesium bromide in the presence of anhydrous potassium carbonate and dimethylformamide. This reaction yields an intermediate compound known as 4-fluoro-5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid methyl ester. The second step involves the reaction of the intermediate compound with ammonium acetate in the presence of aqueous acetic acid. This reaction yields the desired compound, (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanonemino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid methyl ester.
特性
IUPAC Name |
[5-amino-1-(4-bromophenyl)pyrazol-4-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3O/c17-11-3-7-13(8-4-11)21-16(19)14(9-20-21)15(22)10-1-5-12(18)6-2-10/h1-9H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJDOBBGHYVGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(4-fluorophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[5-(4-Chloro-phenyl)-2H-pyrazol-3-yl]-ethanone, 95%](/img/structure/B6323272.png)







